molecular formula C11H18N2O3 B1381785 tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate CAS No. 188879-53-0

tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate

Cat. No. B1381785
CAS RN: 188879-53-0
M. Wt: 226.27 g/mol
InChI Key: KUAAPLIYEFPNBA-DTWKUNHWSA-N
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Description

The compound tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is similar to the one you’re asking about. It’s a solid substance with a molecular weight of 216.28 .


Synthesis Analysis

A related compound, tert-Butyl (3S,4S)-4-azido-3-hydroxy-piperidine-1-carboxylate, was synthesized by treating tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate with imidazole-1-sulfonyl azide .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (3S,4S)-3- [tert-butyl (dimethyl)silyl]oxy-4-isocyanopyrrolidine-1-carboxylate, has been analyzed . The compound has a molecular weight of 326.202569 g/mol and its IUPAC name is tert-butyl (3S,4S)-3- [tert-butyl (dimethyl)silyl]oxy-4-isocyanopyrrolidine-1-carboxylate .


Physical And Chemical Properties Analysis

The compound tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is a solid and has a molecular weight of 216.28 . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis Techniques

  • tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives underwent reactions to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating a synthesis technique involving L-selectride and Mitsunobu reaction (Boev et al., 2015).

Applications in Drug Synthesis

  • tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is crucial in synthesizing the protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis approach for this compound was explored, emphasizing the importance of tert-butyl derivatives in drug development (Chen Xin-zhi, 2011).

Structural Analysis and Characterization

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed molecular packing driven by strong O-H...O=C hydrogen bonds, indicating significant structural insights into similar tert-butyl derivatives (Didierjean et al., 2004).

Chemical Transformations

  • Synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate showed the potential of tert-butyl derivatives as scaffolds for substituted piperidines, highlighting chemical versatility (Harmsen et al., 2011).
  • In a study, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized, demonstrating the role of tert-butyl derivatives in developing novel therapeutic agents (Zhang et al., 2018).

Safety And Hazards

The compound tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAAPLIYEFPNBA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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